molecular formula C42H26 B14262324 9,10-Di(anthracen-9-yl)anthracene CAS No. 205985-80-4

9,10-Di(anthracen-9-yl)anthracene

Cat. No.: B14262324
CAS No.: 205985-80-4
M. Wt: 530.7 g/mol
InChI Key: LSEPQLOSKGYAPM-UHFFFAOYSA-N
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Description

9,10-Di(anthracen-9-yl)anthracene is an organic compound that belongs to the family of anthracene derivatives. Anthracene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound this compound is characterized by the substitution of anthracene groups at the 9 and 10 positions of the central anthracene core. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields .

Preparation Methods

The synthesis of 9,10-Di(anthracen-9-yl)anthracene typically involves the following steps:

    Suzuki Coupling Reaction: This method involves the coupling of 9,10-dibromoanthracene with anthracene-9-boronic acid in the presence of a palladium catalyst.

    Sonogashira Coupling Reaction: Another method involves the coupling of 9,10-dibromoanthracene with an anthracene derivative using a palladium catalyst and copper co-catalyst.

Chemical Reactions Analysis

9,10-Di(anthracen-9-yl)anthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the anthracene rings.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which 9,10-Di(anthracen-9-yl)anthracene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence emission. The molecular targets and pathways involved include:

Comparison with Similar Compounds

9,10-Di(anthracen-9-yl)anthracene can be compared with other anthracene derivatives:

The uniqueness of this compound lies in its enhanced photophysical properties due to the presence of additional anthracene groups, which provide extended π-conjugation and improved stability .

Properties

CAS No.

205985-80-4

Molecular Formula

C42H26

Molecular Weight

530.7 g/mol

IUPAC Name

9,10-di(anthracen-9-yl)anthracene

InChI

InChI=1S/C42H26/c1-5-17-31-27(13-1)25-28-14-2-6-18-32(28)39(31)41-35-21-9-11-23-37(35)42(38-24-12-10-22-36(38)41)40-33-19-7-3-15-29(33)26-30-16-4-8-20-34(30)40/h1-26H

InChI Key

LSEPQLOSKGYAPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=C8C=CC=CC8=CC9=CC=CC=C97

Origin of Product

United States

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